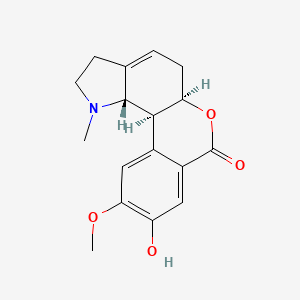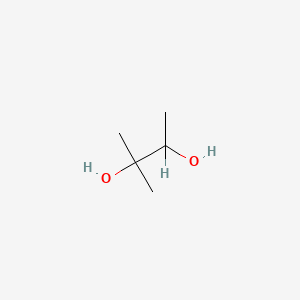![molecular formula C11H18N2O2 B1199107 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 3576-73-6](/img/structure/B1199107.png)
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS 86 involves several key steps:
Condensation Reaction: The condensation of 1-methyl-4-piperidone with ethyl cyanoacetate in refluxing acetic acid produces ethyl (1-methyl-4-piperidylidene)cyanoacetate.
Conversion: This intermediate is then reacted with potassium cyanide in ethanol to form ethyl (1-methyl-4-cyano-4-piperidyl)cyanoacetate.
Decarboxylative Hydrolysis: The decarboxylative hydrolysis of this compound with refluxing aqueous hydrochloric acid yields (1-methyl-4-carboxy-4-piperidyl)acetic acid.
Esterification: This acid is esterified with ethanol and hydrochloric acid to form its diethyl ester.
Final Treatment: The final compound is treated with ethylamine at 200°C to produce RS 86.
Industrial Production Methods
Chemical Reactions Analysis
RS 86 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving RS 86 are also possible, but specific reagents and conditions are not commonly reported.
Substitution: RS 86 can undergo substitution reactions, particularly involving its functional groups. Common reagents for these reactions include acids, bases, and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: RS 86 is used as a model compound in studies of muscarinic cholinergic agonists and their interactions with receptors.
Biology: In biological research, RS 86 is used to study the cholinergic system and its role in cognitive functions.
Medicine: RS 86 has shown promise in the treatment of Alzheimer’s disease and other cognitive disorders.
Mechanism of Action
RS 86 exerts its effects by acting as a muscarinic cholinergic agonist. It binds to muscarinic acetylcholine receptors, mimicking the action of acetylcholine. This binding leads to the activation of various intracellular signaling pathways, resulting in increased cholinergic activity. The enhanced cholinergic activity is believed to improve cognitive functions and other related processes .
Comparison with Similar Compounds
RS 86 is unique among muscarinic cholinergic agonists due to its specific structure and long-lasting effects. Similar compounds include:
Physostigmine: Another cholinergic agonist used in the treatment of Alzheimer’s disease, but with different pharmacokinetic properties.
Arecoline: A muscarinic agonist with similar effects but different chemical structure and duration of action.
Pirenzepine: A muscarinic antagonist used to distinguish between different subclasses of muscarinic receptors.
RS 86’s uniqueness lies in its specific binding affinity and long-lasting effects, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
3576-73-6 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-13-9(14)8-11(10(13)15)4-6-12(2)7-5-11/h3-8H2,1-2H3 |
InChI Key |
UIHKDOBBVHGTAQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2(C1=O)CCN(CC2)C |
Canonical SMILES |
CCN1C(=O)CC2(C1=O)CCN(CC2)C |
Key on ui other cas no. |
3576-73-6 |
Related CAS |
19105-63-6 (hydrobromide) 51382-46-8 (monofumarate) |
Synonyms |
2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione fumarate (2:1) 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrobromide 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione hydrochloride 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monofumarate 2-ethyl-8-methyl-2,8-diazaspiro(4,5)decane-1,3-dione monohydrobromide RS 86 RS-86 spiro-(N'-methylpiperidyl-4')-N-ethylsuccinimide fumarate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


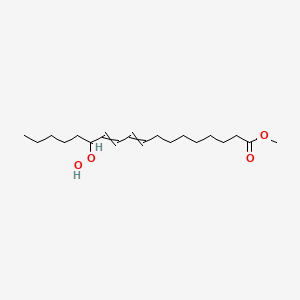
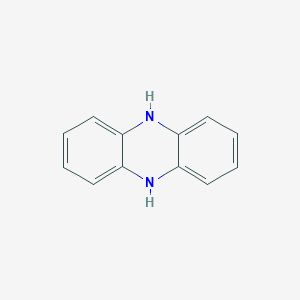
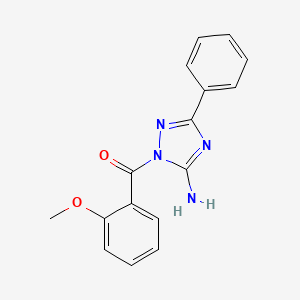
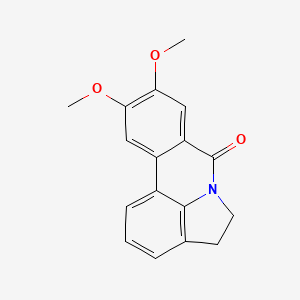
![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)
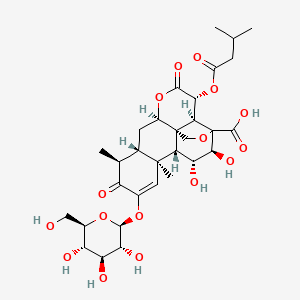

![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)
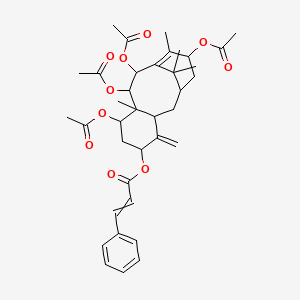
![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)
